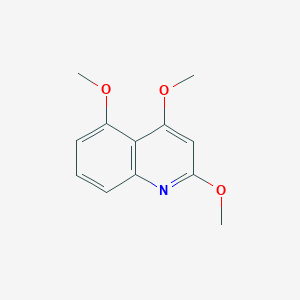
2,4,5-Trimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethoxyquinoline (TMQ) is a heterocyclic compound that has gained attention in the scientific community due to its potential for use in various applications. TMQ is a derivative of quinoline, which is a nitrogen-containing aromatic compound. TMQ has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,4,5-Trimethoxyquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,4,5-Trimethoxyquinoline has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 2,4,5-Trimethoxyquinoline has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, 2,4,5-Trimethoxyquinoline has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
2,4,5-Trimethoxyquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. 2,4,5-Trimethoxyquinoline has also been shown to decrease the production of reactive oxygen species and inhibit lipid peroxidation, indicating its potential as an antioxidant. Additionally, 2,4,5-Trimethoxyquinoline has been shown to decrease the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-Trimethoxyquinoline has several advantages for lab experiments, including its fluorescent properties, its potential as an antitumor agent, and its potential as an antioxidant and anti-inflammatory agent. However, 2,4,5-Trimethoxyquinoline has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2,4,5-Trimethoxyquinoline. One direction is the development of more efficient and cost-effective synthesis methods for 2,4,5-Trimethoxyquinoline. Another direction is the investigation of 2,4,5-Trimethoxyquinoline as a potential therapy for various diseases, including cancer, inflammation, and oxidative stress. Additionally, the development of 2,4,5-Trimethoxyquinoline derivatives with improved properties and efficacy is an area of future research.
Synthesemethoden
2,4,5-Trimethoxyquinoline can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Bischler-Napieralski reaction. The Pfitzinger reaction involves the condensation of an o-aminophenol and an aldehyde or ketone in the presence of an acid catalyst. The Skraup reaction involves the condensation of aniline, glycerol, and a strong acid catalyst. The Bischler-Napieralski reaction involves the condensation of an aniline and a β-ketoester in the presence of an acid catalyst. These methods have been used to synthesize 2,4,5-Trimethoxyquinoline with varying yields and purity.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trimethoxyquinoline has been studied for its potential use in various scientific research applications. It has been investigated as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. 2,4,5-Trimethoxyquinoline has also been studied for its potential as an antitumor agent, with some studies showing promising results in inhibiting tumor growth in vitro and in vivo. Additionally, 2,4,5-Trimethoxyquinoline has been investigated for its potential as an antioxidant and anti-inflammatory agent.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2,4,5-trimethoxyquinoline |
InChI |
InChI=1S/C12H13NO3/c1-14-9-6-4-5-8-12(9)10(15-2)7-11(13-8)16-3/h4-7H,1-3H3 |
InChI-Schlüssel |
KCZIYFVJTLHOFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=CC(=N2)OC)OC |
Kanonische SMILES |
COC1=CC=CC2=C1C(=CC(=N2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)


![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)

![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)



